molecular formula C20H24N4O3 B10989873 N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10989873
M. Wt: 368.4 g/mol
InChI Key: JCYNCHCGNMPAEZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with dimethoxyphenyl, dimethyl, and propan-2-yl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the Friedel-Crafts acylation of activated benzene rings in the presence of polyphosphoric acid

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-b]pyridine core. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O3/c1-11(2)16-10-14(18-12(3)23-24(4)19(18)21-16)20(25)22-15-8-7-13(26-5)9-17(15)27-6/h7-11H,1-6H3,(H,22,25)

InChI Key

JCYNCHCGNMPAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

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